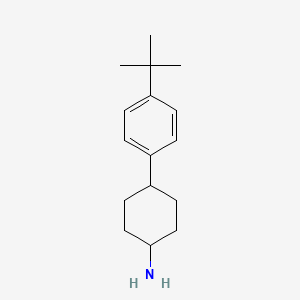

4-(4-Tert-butylphenyl)cyclohexan-1-amine

CAS No.: 1369011-12-0

Cat. No.: VC8235977

Molecular Formula: C16H25N

Molecular Weight: 231.38 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1369011-12-0 |

|---|---|

| Molecular Formula | C16H25N |

| Molecular Weight | 231.38 g/mol |

| IUPAC Name | 4-(4-tert-butylphenyl)cyclohexan-1-amine |

| Standard InChI | InChI=1S/C16H25N/c1-16(2,3)14-8-4-12(5-9-14)13-6-10-15(17)11-7-13/h4-5,8-9,13,15H,6-7,10-11,17H2,1-3H3 |

| Standard InChI Key | MPKXFAVHGNUKNK-UHFFFAOYSA-N |

| SMILES | CC(C)(C)C1=CC=C(C=C1)C2CCC(CC2)N |

| Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)C2CCC(CC2)N |

Introduction

Structural and Chemical Identity

Molecular Architecture

4-(4-Tert-butylphenyl)cyclohexan-1-amine features a cyclohexane ring substituted at the 1-position with an amino group (-NH₂) and at the 4-position with a 4-tert-butylphenyl moiety. The tert-butyl group [(CH₃)₃C-] introduces significant steric hindrance, influencing the compound’s conformational dynamics and reactivity. The IUPAC name, 4-(4-tert-butylphenyl)cyclohexan-1-amine, reflects this substitution pattern, while its SMILES notation (CC(C)(C)C₁=CC=C(C=C₁)C₂CCC(CC₂)N) provides a precise topological representation.

Table 1: Key Identifiers of 4-(4-Tert-butylphenyl)cyclohexan-1-amine

| Property | Value |

|---|---|

| CAS Number | 1369011-12-0 |

| Molecular Formula | C₁₆H₂₅N |

| Molecular Weight | 231.38 g/mol |

| IUPAC Name | 4-(4-tert-butylphenyl)cyclohexan-1-amine |

| SMILES | CC(C)(C)C₁=CC=C(C=C₁)C₂CCC(CC₂)N |

| InChI Key | MPKXFAVHGNUKNK-UHFFFAOYSA-N |

Synthesis and Manufacturing

Reaction Pathways

The primary synthesis route involves three stages:

-

Friedel-Crafts Alkylation: 4-Tert-butylbenzene reacts with cyclohexanone in the presence of AlCl₃ to form 4-(4-tert-butylphenyl)cyclohexanone.

-

Reductive Amination: The ketone intermediate undergoes reduction using NaBH₄ or catalytic hydrogenation (H₂/Pd-C) with ammonium acetate to yield the amine.

-

Purification: Column chromatography or recrystallization isolates the product, typically achieving >95% purity.

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Alkylation | AlCl₃, DCM, 0–5°C, 12h | 65–70 |

| Reductive Amination | NaBH₄, MeOH, RT, 6h | 75–80 |

| Purification | Silica gel chromatography | 97 |

Applications in Research and Industry

Pharmaceutical Intermediates

The compound’s rigid scaffold and amine functionality make it a precursor for neurologically active agents. For example, it has been explored in the synthesis of sigma receptor ligands, which modulate neurotransmitter systems.

Catalysis

Its steric bulk enables use as a chiral ligand in asymmetric hydrogenation. When complexed with transition metals like rhodium, it facilitates enantioselective reductions of α,β-unsaturated ketones.

Material Science

Incorporated into liquid crystals, the tert-butylphenyl group enhances thermal stability while the cyclohexane ring improves mesophase behavior, relevant for display technologies .

Comparative Analysis with Structural Analogues

4-(tert-Butyl)cyclohexan-1-amine (CAS 5400-88-4)

Omitting the phenyl group reduces molecular weight (155.28 g/mol) and hydrophobicity, altering solubility and reactivity . This analogue is less sterically hindered, making it preferable for straightforward amination reactions.

rel-(1r,4r)-4-tert-butylcyclohexan-1-amine (CAS 2163-34-0)

The cis configuration of substituents in this diastereomer impacts chiral recognition properties, highlighting the target compound’s versatility in stereoselective synthesis .

Future Directions and Research Gaps

Despite its utility, gaps persist in:

-

Toxicological Data: Long-term exposure effects remain unstudied.

-

Scalable Synthesis: Current methods suffer from moderate yields; flow chemistry approaches could optimize production.

-

Advanced Applications: Potential in metal-organic frameworks (MOFs) and covalent organic polymers (COPs) is unexplored.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume